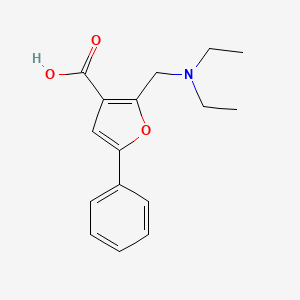

2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

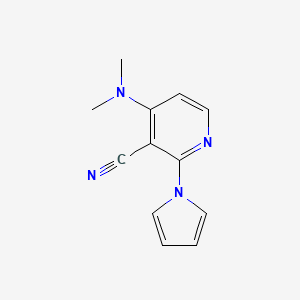

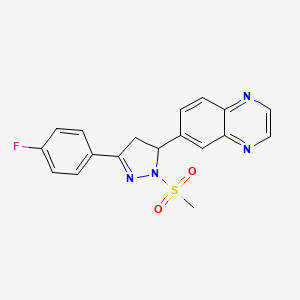

2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid, also known as DEAPF-3-COOH, is an organic compound with a unique chemical structure. It is a heterocyclic compound composed of five carbon atoms, two nitrogen atoms, and two oxygen atoms, and is a derivative of furan. DEAPF-3-COOH is a versatile molecule with many potential applications in the medical and scientific fields.

Scientific Research Applications

Biobased Building Blocks

Furan carboxylic acids, including derivatives similar to 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid, are recognized as promising biobased building blocks. These compounds are applicable in pharmaceutical and polymer industries due to their unique chemical properties. For instance, the controlled synthesis of furan carboxylic acids from 5-hydroxymethylfurfural (HMF) has been achieved using enzyme cascade systems, highlighting their potential for sustainable and efficient production methods in biotechnology and green chemistry (Hao‐Yu Jia et al., 2019).

Polymer Industry Applications

Furan-2,5-dicarboxylic acid (FDCA), a derivative closely related to the core structure of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid, serves as a potential platform chemical in the polymer industry. It is used for manufacturing polyesters, polyamides, and polyurethanes. Research has demonstrated the selective oxidation of HMF to FDCA, showcasing the scalability of this process for industrial applications (Archana Jain et al., 2015).

Biocatalytic Production and High Productivity

The biocatalytic production of furan carboxylic acids has reported high productivities by cofactor-engineered Escherichia coli cells. This process is significant for converting aromatic aldehydes to furan carboxylic acids, demonstrating the industrial viability of microbial synthesis paths for these compounds (Xue-ying Zhang et al., 2020).

Enzymatic Polymerization

Enzymatic polymerization of furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides has shown promise as sustainable alternatives to traditional polyphthalamides. This research area explores the use of biobased furan derivatives in high-performance materials, underlining the environmental benefits of integrating furan carboxylic acids into polymer synthesis (Yi Jiang et al., 2015).

properties

IUPAC Name |

2-(diethylaminomethyl)-5-phenylfuran-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-3-17(4-2)11-15-13(16(18)19)10-14(20-15)12-8-6-5-7-9-12/h5-10H,3-4,11H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKHTZGVVVJKHIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24800970 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3,4-Dimethoxyphenyl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B2919194.png)

![1-[1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B2919198.png)

![2-(3,4-Dimethylphenyl)-4-((3-(trifluoromethyl)benzyl)thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2919199.png)

![N-cyclohexyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2919203.png)

![3-(4-Chloro-3-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2919211.png)

![N-(2-hydroxyethyl)-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B2919215.png)